molecular formula C21H23N3O3S B2694196 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate CAS No. 953136-98-6

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate

Cat. No.: B2694196
CAS No.: 953136-98-6
M. Wt: 397.49
InChI Key: NNWAIMPFNJQRRO-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate is a synthetic small molecule research compound designed for investigating enzyme inhibition pathways, particularly targeting kinase activity. This chemical entity incorporates a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and ability to interact with various enzyme active sites . The molecular architecture combines a benzothiazole unit linked to a phenoxyacetate group through a 4-ethylpiperazine moiety, creating a multifunctional structure optimized for biomolecular interaction studies. The 4-ethylpiperazine component enhances solubility and provides hydrogen bonding capabilities critical for target engagement, while the benzothiazole core offers a rigid planar structure that facilitates stacking interactions with enzyme binding pockets . This compound is particularly valuable for researchers studying signal transduction pathways, as structural analogs containing similar N-arylpiperazine motifs have demonstrated activity against casein kinase II subunit alpha, an enzyme implicated in cellular regulation processes . The presence of the benzothiazole ring system suggests potential for central nervous system targets, as this pharmacophore appears in numerous neuroactive compounds due to its favorable physicochemical properties for blood-brain barrier penetration . Researchers utilize this compound primarily in biochemical assays to investigate structure-activity relationships in enzyme inhibition, mechanism of action studies, and as a chemical probe for identifying novel therapeutic targets. Strictly for research applications in controlled laboratory environments, this product is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound using appropriate personal protective equipment and adhere to institutional chemical safety guidelines.

Properties

IUPAC Name

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-2-23-10-12-24(13-11-23)21-22-18-9-8-17(14-19(18)28-21)27-20(25)15-26-16-6-4-3-5-7-16/h3-9,14H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWAIMPFNJQRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Piperazine Group: The ethylpiperazine group is introduced through a nucleophilic substitution reaction. This involves reacting the benzothiazole derivative with 1-(2-chloroethyl)piperazine in the presence of a base such as potassium carbonate.

    Attachment of Phenoxyacetate Moiety: The final step involves esterification, where the benzothiazole-piperazine intermediate is reacted with phenoxyacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to a dihydrobenzothiazole derivative.

    Substitution: The phenoxyacetate moiety can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted phenoxyacetate derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate is a synthetic compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This compound features a unique structure that includes a benzothiazole core, an ethylpiperazine moiety, and a phenoxyacetate group. Its potential applications span various fields, particularly in medicinal chemistry and pharmacology.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Benzothiazole derivatives have shown significant antimicrobial properties. Studies have indicated that the presence of the benzothiazole and piperazine structures enhances the efficacy against various bacterial strains.
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    AE. coli12 µg/mL
    BS. aureus10 µg/mL
    CP. aeruginosa15 µg/mL
  • Anticancer Potential : Compounds with similar structures have been investigated for their cytotoxic effects on cancer cells. They may induce apoptosis through various mechanisms, including the activation of caspases and disruption of mitochondrial function.
  • Neuroprotective Effects : Preliminary studies suggest that benzothiazole derivatives may have neuroprotective properties, potentially useful in conditions like Alzheimer’s disease by inhibiting acetylcholinesterase activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzothiazole Core : This can be achieved through the condensation of appropriate precursors under acidic conditions.
  • Introduction of Piperazine Moiety : Nucleophilic substitution reactions are commonly employed.
  • Esterification : The final step usually involves the reaction with phenoxyacetic acid in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential to confirm the structure and purity of the synthesized compound.

Case Studies

Several studies have documented the applications and efficacy of similar compounds:

  • Study on Antimicrobial Activity : A series of benzothiazole derivatives were synthesized and tested against various bacteria, demonstrating significant antimicrobial activity.
  • Research on Neuroprotective Effects : Compounds with structural similarities were evaluated for their ability to inhibit acetylcholinesterase, showing promise as potential treatments for neurodegenerative diseases.
  • Cytotoxicity Evaluations : In vitro studies revealed that certain derivatives could induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents.

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as COX, which are involved in the inflammatory response. The benzothiazole ring interacts with the active site of the enzyme, blocking its activity.

    Receptor Modulation: The ethylpiperazine group can interact with various receptors, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Benzothiazole Derivatives

Compound Name Substituent (Benzothiazole Position 2) 6-Position Functional Group Yield (%) Melting Point (°C) Key Spectral Data (HRMS m/z)
Target: 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate 4-Ethylpiperazine Phenoxyacetate ester - - -
7q: N-(2-(2-(2-Chloropyridin-4-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)-2-methoxybenzamide 2-Chloropyridin-4-ylamino-thioacetamide 2-Methoxybenzamide 70 177.9–180.8 472.7853 (M-H⁺)
7f: 2-Chloro-N-(2-(2-(5-methylpyridin-2-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)acetamide 5-Methylpyridin-2-ylamino-thioacetamide Chloroacetamide 90 214.0–214.9 407.0397 (M-H⁺)
1d: 2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)benzamide 4-Methylpiperazinyl-phenylamino-thioacetamide 2-Methoxybenzamide 75.47 - -
7j: 2-Chloro-N-(2-(2-oxo-2-(pyrimidin-2-ylamino)ethylthio)benzo[d]thiazol-6-yl)acetamide Pyrimidin-2-ylamino-thioacetamide Chloroacetamide 63 172.6–174.9 -

Biological Activity

The compound 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate is a novel derivative of benzothiazole, which has garnered attention for its potential biological activities. This compound features a unique structure that integrates a benzothiazole core with an ethylpiperazine moiety and a phenoxyacetate group. These structural characteristics suggest that it could exhibit diverse pharmacological effects, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure

The molecular formula of this compound is C20H24N3O3SC_{20}H_{24}N_{3}O_{3}S. The compound's structural features can be summarized as follows:

Component Description
Benzothiazole Core Provides a scaffold for biological activity
Piperazine Moiety Enhances interaction with biological targets
Phenoxyacetate Group Contributes to lipophilicity and bioavailability

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Anticancer Activity

Studies have shown that derivatives of benzothiazole, including this compound, possess anticancer properties. They may inhibit cell proliferation by targeting specific signaling pathways associated with growth factor receptors. For example, compounds similar to this compound have been reported to inhibit cyclooxygenase enzymes, which are involved in inflammatory processes linked to cancer progression .

Antimicrobial Effects

The compound has also demonstrated moderate antibacterial and antifungal activities. It has been tested against various bacterial strains, including Bacillus subtilis, and fungi such as Candida albicans, indicating its potential as an antimicrobial agent .

Enzyme Inhibition

The unique structure of this compound suggests it may act as an inhibitor for several enzymes. Specifically, it has been noted for its potential to inhibit kinases involved in cellular signaling pathways, which could be beneficial in treating diseases characterized by dysregulated kinase activity .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the efficacy and safety of this compound:

  • In Vitro Studies : In vitro assays using cancer cell lines have shown that this compound can reduce cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.
  • Animal Models : Animal studies have indicated that treatment with this compound can significantly reduce tumor size compared to control groups, further supporting its anticancer potential.
  • Mechanistic Studies : Research has focused on elucidating the mechanisms by which this compound exerts its effects, particularly its interaction with cellular targets and subsequent signaling cascades.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate, and what critical reaction parameters should be optimized?

Methodological Answer: The synthesis of benzothiazole derivatives typically involves multi-step reactions. For the target compound:

Core Formation : Start with the condensation of substituted benzoic acid derivatives (e.g., 3-(4-methylpiperazin-1-yl)benzoic acid ) with thiazole precursors under reflux conditions in ethanol or acetic acid. Catalysts like DCC (dicyclohexylcarbodiimide) may enhance coupling efficiency.

Esterification : React the intermediate with 2-phenoxyacetyl chloride in anhydrous dichloromethane, using a base (e.g., triethylamine) to neutralize HCl byproducts.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product. Monitor purity via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) or HPLC .

Q. Key Parameters :

  • Temperature control during condensation (e.g., 80–100°C for reflux).
  • Solvent selection to avoid hydrolysis of the ester group.
  • Stoichiometric ratios (e.g., 1:1.2 for acid:acyl chloride) to maximize yield.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the ethylpiperazinyl group (δ ~2.5–3.5 ppm for N-CH₂), benzothiazole protons (δ ~7.0–8.5 ppm), and phenoxyacetate ester (δ ~4.5–5.0 ppm for OCH₂) .
    • FT-IR : Validate ester carbonyl (C=O stretch at ~1740 cm⁻¹) and benzothiazole C=N (1630–1600 cm⁻¹).
  • Chromatography :
    • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>97% by area normalization) .
  • Mass Spectrometry :
    • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the structure.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Methodological Answer: Contradictions may arise from assay-specific variables. A systematic approach includes:

Assay Validation :

  • Replicate experiments under standardized conditions (e.g., pH, temperature, cell line viability).
  • Include positive controls (e.g., known kinase inhibitors if targeting enzymatic activity).

Mechanistic Profiling :

  • Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, cross-referenced with experimental IC₅₀ values.
  • Perform off-target screening via kinase panels or proteome-wide assays.

Data Normalization :

  • Apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to account for inter-assay variability .

Q. What experimental strategies are recommended to evaluate the environmental fate of this compound, given its complex structure?

Methodological Answer: Adopt a tiered approach inspired by environmental chemistry frameworks :

Abiotic Stability :

  • Hydrolysis : Incubate the compound in buffers (pH 4–9) at 25–50°C; monitor degradation via LC-MS.
  • Photolysis : Expose to UV light (λ = 254–365 nm) in aqueous/organic solvents; quantify byproducts.

Biotic Transformation :

  • Use soil/water microcosms with LC-HRMS to identify microbial metabolites.

Ecotoxicity :

  • Conduct acute toxicity assays (e.g., Daphnia magna LC₅₀) and chronic studies (algae growth inhibition).

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

Methodological Answer:

Scaffold Modification :

  • Synthesize analogs with variations in the piperazine substituent (e.g., 4-methyl vs. 4-ethyl) or phenoxyacetate moiety (e.g., halogenated derivatives).

In Silico Modeling :

  • Generate 3D-QSAR models (e.g., CoMFA/CoMSIA) using activity data from analogs .

In Vitro Screening :

  • Test analogs against target receptors (e.g., GPCRs, kinases) using high-throughput assays.

ADME Profiling :

  • Assess metabolic stability in liver microsomes and permeability (Caco-2 monolayer assays).

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